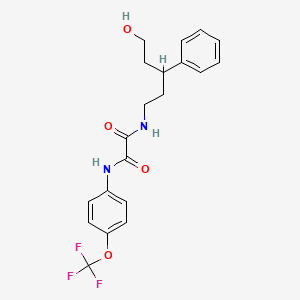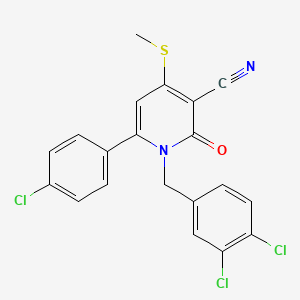
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Vue d'ensemble
Description
“2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic derivatives known for their broad spectrum of biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one .
Applications De Recherche Scientifique
Anticancer Activity
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to exhibit a variety of biological activities, including anticancer properties . They have been studied for their potential in treating various types of cancer .
Antidiabetic Properties
Research has shown that quinoxaline derivatives can have antidiabetic properties . This makes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide a potential candidate for further research in the treatment of diabetes .
Antimicrobial Activity
Quinoxaline derivatives have been found to possess antimicrobial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimicrobial agents .
Anti-inflammatory Properties
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimalarial Activity
Quinoxaline derivatives have been found to have antimalarial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimalarial drugs .
Use in Agriculture
Quinoxaline derivatives are used as fungicides, insecticides, and herbicides . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could have potential applications in agriculture .
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These compounds have multiple therapeutic and pharmacological activities .
Research and Development of New Derivatives
The numerous applications of quinoxalines have prompted researchers to develop efficient methods to synthesize new derivatives likely to present interesting activities . This includes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide .
Propriétés
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


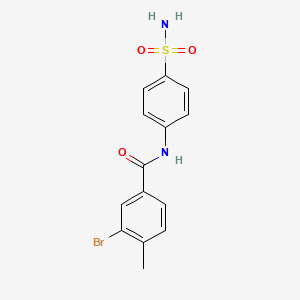
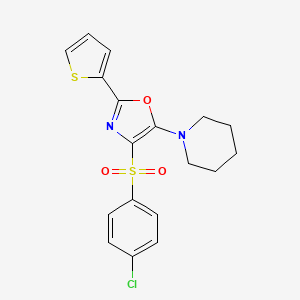
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)

![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)
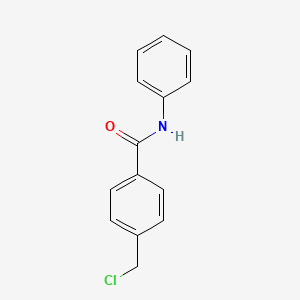

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)
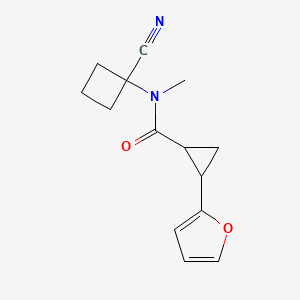
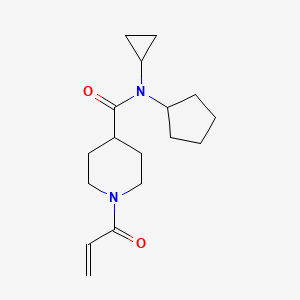
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
